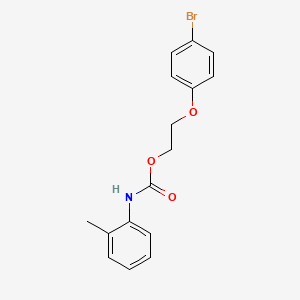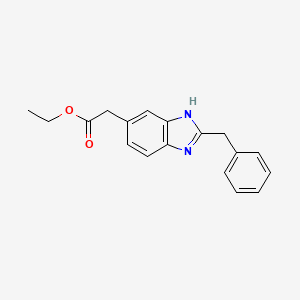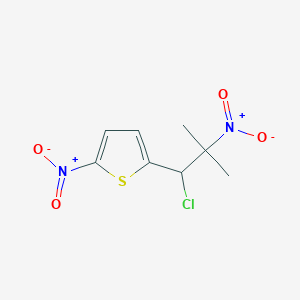
2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene is a chemical compound characterized by the presence of a thiophene ring substituted with nitro and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene typically involves the nitration of thiophene derivatives followed by chlorination. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for nitration, and chlorinating agents like thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloro-2-methyl-2-nitropropyl)benzene
- 2-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrothiophene
Uniqueness
2-(1-Chloro-2-methyl-2-nitropropyl)-5-nitrothiophene is unique due to the specific positioning of the nitro and chloro groups on the thiophene ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and industrial uses.
Properties
CAS No. |
63012-02-2 |
|---|---|
Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
2-(1-chloro-2-methyl-2-nitropropyl)-5-nitrothiophene |
InChI |
InChI=1S/C8H9ClN2O4S/c1-8(2,11(14)15)7(9)5-3-4-6(16-5)10(12)13/h3-4,7H,1-2H3 |
InChI Key |
CFKAXEBXRJYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(S1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
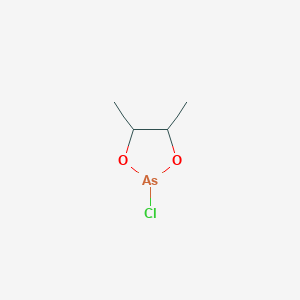
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)
![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)

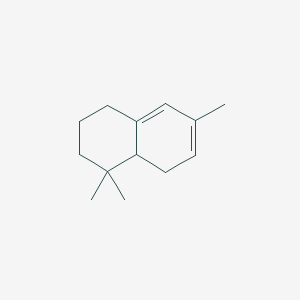
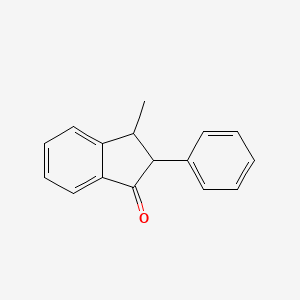

![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)
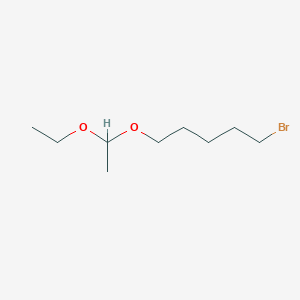
![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)
